
Vanadyl octaethylporphine
Vue d'ensemble
Description
Vanadyl octaethylporphine is a synthetic porphyrin specialty chemical. It is often used as a model for Vanadyl Petroporphyrins . The molecule’s molecular weight is 599.702 g/mol and its molecular formula is C36H44N4OV .
Molecular Structure Analysis
The geometry optimization of this compound was done by Density Functional Theory (DFT) using the hybrid Beck three-parameter hybrid functional combined with Lee-Yang-Parr correlation functional (B3LYP) and 6-31G(d) standard basis set . An electron density analysis in terms of natural bond orbitals was conducted to determine the nature of the bonds between the vanadium and nitrogen atoms .
Chemical Reactions Analysis
Vanadium complexes have been known to undergo various reactions. For instance, intercalation reactions of vanadyl phosphate are often reintercalation reactions of vanadyl phosphate dihydrate, where water molecules in the interlayer space are replaced by other neutral molecules . Also, vanadyl phosphates undergo ion exchange reactions .
Physical and Chemical Properties Analysis
The structural, electronic, thermodynamic, and spectroscopic properties of this compound have been described . The molecule’s molecular weight is 599.702 g/mol and its molecular formula is C36H44N4OV .
Applications De Recherche Scientifique
Chemical Modifications and Interactions
Vanadyl octaethylporphyrin has been explored in various scientific research contexts, particularly focusing on its chemical properties and interactions. One study detailed the chloroperoxidase-mediated modifications of vanadyl octaethylporphyrin, demonstrating how this enzyme can alter components in the asphaltene fraction of petroleum. This process involves a reduction in metal recovery associated with the methylene chloride-soluble porphyrin-containing material (Fedorak, Semple, Vázquez-Duhalt, & Westlake, 1993).
Spectroscopic Properties and Substitution Reactions
The chemistry of vanadyl porphyrins, with vanadyl octaethylporphyrin as a key substance, has been studied for its spectral properties and reactions. The research highlights how direct substitution of vanadyl octaethylporphyrin leads to various derivates, providing insights into the occurrence of vanadyl porphyrins in petroporphyrins (Bonnett, Brewer, Noro, & Noro, 1978).
Binding with Bovine Serum Albumin
Vanadyl compounds, including vanadyl octaethylporphyrin, have been investigated for their binding with bovine serum albumin (BSA). This study provides insights into the interaction patterns and stability of vanadyl compounds in biological systems, which is crucial for understanding their potential therapeutic applications (Sankareswari et al., 2014).
Structural Basis of Action in Cells
The structural basis of action of vanadyl compounds in cells has been a subject of extensive research. This includes the exploration of properties that favor physiological and biochemical compatibility for therapeutic development, focusing on vanadyl chelates like bis(acetylacetonato)oxidovanadium(IV). The study reviews the capacity of these compounds to enhance insulin receptor kinase activity and their potential in diabetes treatment (Makinen & Salehitazangi, 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
Vanadyl octaethylporphine primarily targets protein tyrosine phosphatases (PTPase) . PTPase plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
The compound interacts with its targets by inhibiting the activity of PTPase . This inhibition is achieved through the oxidation of the cysteine thiol group, which leads to the formation of vanadyl ions . These ions then bind to the target proteins, causing conformational changes .
Biochemical Pathways
The inhibition of PTPase affects various biochemical pathways. For instance, it impacts the insulin signaling pathway, which is crucial for glucose metabolism . The compound’s interaction with PTPase can also affect cell lysis buffers or immunoprecipitations of phosphotyrosyl proteins .
Pharmacokinetics
Vanadium compounds are known to be absorbed in the gastrointestinal tract and distributed throughout the body . They are metabolized in the liver and excreted in urine . The bioavailability of this compound may be influenced by these processes.
Result of Action
The molecular and cellular effects of this compound’s action include changes in protein conformation and inhibition of enzymatic activity . These changes can impact cellular processes such as glucose metabolism and cell signaling . Additionally, vanadyl compounds have been studied for their potential antidiabetic and anticancer effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other ions in the biological medium can affect the formation of vanadyl ions . Additionally, the pH and temperature of the environment can impact the compound’s stability and activity .
Analyse Biochimique
Biochemical Properties
Vanadyl octaethylporphine interacts with various biomolecules in biochemical reactions. It is known to play a role in light-induced electron spin polarization
Cellular Effects
Vanadyl compounds, including this compound, have demonstrated antiproliferative effects on different cell lines . These compounds influence cell function by modulating cell cycle and mitogen-activated protein kinases (MAPKs) activation .
Molecular Mechanism
It is known to interact with biomolecules and potentially inhibit or activate enzymes
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied. It has been observed that bacterial processes can change the composition and content of geoporphyrins, including this compound .
Dosage Effects in Animal Models
While specific studies on this compound in animal models are limited, vanadium compounds have been studied for their effects on glucose and lipid metabolism in animal models of diabetes . The effects vary with different dosages and can include toxic or adverse effects at high doses .
Metabolic Pathways
Vanadium compounds, including this compound, are involved in various metabolic pathways. They have been shown to play roles in glucose and lipid metabolism
Transport and Distribution
Vanadium compounds are transported and distributed within cells and tissues
Propriétés
IUPAC Name |
2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide;oxovanadium(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4.O.V/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;/h17-20H,9-16H2,1-8H3;;/q-2;;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJDRZKWTNMUAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.O=[V+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4OV | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


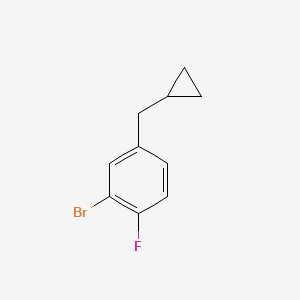


![[cis-3-(Dimethylamino)cyclobutyl]methanol](/img/structure/B6316380.png)

![1-((((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6316394.png)
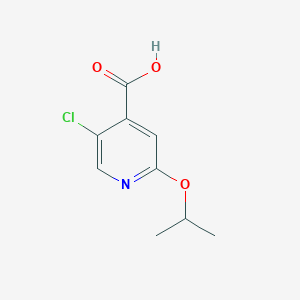
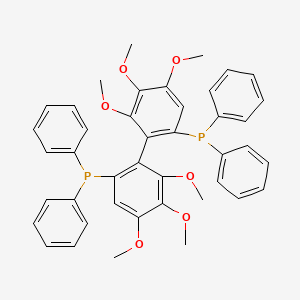
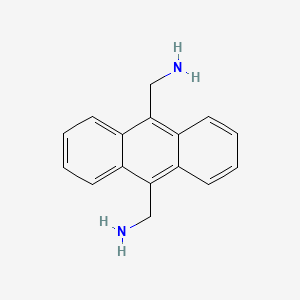
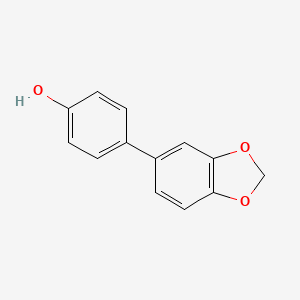
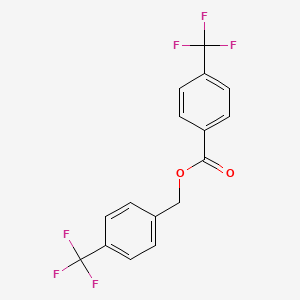
![7-Oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid; 95%](/img/structure/B6316429.png)
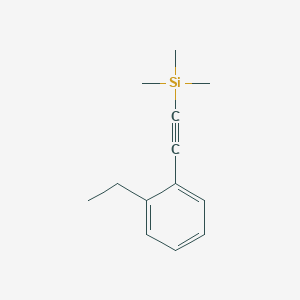
![N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide](/img/structure/B6316450.png)
